2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane CAS 873012-43-2
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane CAS 873012-43-2
An In-Depth Technical Guide to 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2)
Executive Summary
The compound 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2) is a highly specialized, halogenated organic intermediate[1]. Characterized by its unique dioxolane ring and diphenyl ether backbone, this molecule serves as the critical penultimate building block in the commercial synthesis of Difenoconazole , a high-value, broad-spectrum triazole fungicide used globally to protect crops against Ascomycetes, Basidiomycetes, and Deuteromycetes[2][3].
This whitepaper provides an authoritative analysis of the compound’s physicochemical profile, structural mechanics, and downstream application protocols, designed for process chemists and agrochemical development professionals.
Structural Mechanics & Physicochemical Profiling
The uniqueness of CAS 873012-43-2 lies in its strategic combination of functional groups designed for both reactivity and stability[3]:
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Bromomethyl Group: Acts as the primary electrophilic center. The carbon-bromine bond is highly susceptible to nucleophilic attack, making it ideal for subsequent triazole coupling.
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1,3-Dioxolane Ring: A five-membered cyclic acetal that serves a dual purpose. During synthesis, it protects the underlying ketone from unwanted side reactions. In the final difenoconazole molecule, it contributes to the compound's binding affinity to the fungal target enzyme (14α-demethylase).
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Chlorophenoxy-phenyl Backbone: Provides high lipophilicity, ensuring that the final active pharmaceutical/agrochemical ingredient can effectively penetrate fungal cell membranes.
Table 1 summarizes the critical physicochemical parameters required for quality control and handling of this intermediate[3][4][5].
Table 1: Physicochemical Properties of CAS 873012-43-2
| Property | Value |
| IUPAC Name | 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane |
| CAS Number | 873012-43-2 |
| Molecular Formula | C17H15BrCl2O3 |
| Molecular Weight | 418.11 g/mol |
| Appearance | Light yellow to light brown liquid / molten mass |
| Purity (GC) | ≥ 97.0% (Technical Grade often >99.0%) |
| Moisture (KF) | ≤ 0.50% |
| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere |
Synthesis Pathways and Mechanistic Logic
The industrial lifecycle of CAS 873012-43-2 involves a multi-step upstream synthesis followed by a highly controlled downstream conversion.
Upstream Synthesis
The intermediate is typically synthesized starting from 2-chloro-4-(4-chlorophenoxy)acetophenone. This precursor undergoes an acetalization reaction with 1,2-propanediol in the presence of an acid catalyst (such as p-toluenesulfonic acid) to form a 2-methyl-1,3-dioxolane derivative. Subsequent bromination of the methyl group yields the target bromomethyl compound[6].
Downstream Conversion to Difenoconazole
The conversion of CAS 873012-43-2 to difenoconazole is driven by an
Mechanistic Causality: The addition of KI initiates an in-situ Finkelstein reaction. The iodide ion, being a superior nucleophile, displaces the bromide to form a transient, highly reactive iodomethyl intermediate. This lowers the activation energy for the subsequent attack by the triazole nitrogen. Consequently, this catalytic maneuver drastically reduces the formation of unwanted difenoconazole isomers and improves overall yield[7].
Synthesis pathway from acetophenone derivative to Difenoconazole via CAS 873012-43-2.
Experimental Methodology: Difenoconazole Synthesis
The following protocol outlines a self-validating, industrially scalable workflow for the downstream coupling of CAS 873012-43-2 with 1H-1,2,4-triazole[6][7].
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Mechanistic Rationale |
| Molar Ratio (Intermediate : Triazole) | 1 : 1.0 – 1.5 | Ensures complete conversion while minimizing unreacted triazole waste. |
| Catalyst System | CuI + KI / NaI | Facilitates Finkelstein halogen exchange; lowers activation energy for |
| Acid-Binding Agent | K2CO3 or NaOH (1 : 1.0 – 2.0 eq) | Neutralizes HBr byproduct, driving the equilibrium forward. |
| Temperature | 130°C – 150°C | Provides sufficient kinetic energy for substitution while avoiding thermal degradation. |
| Reaction Time | 4 – 6 hours | Balances high yield with the prevention of thermodynamic isomer formation. |
Step-by-Step Protocol
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Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen to displace oxygen, preventing oxidative degradation of the reactants at high temperatures.
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Solvent and Substrate Charging: Add N,N-Dimethylformamide (DMF) to the reactor, followed by 1.0 equivalent of CAS 873012-43-2. Initiate agitation at 200 RPM to ensure a homogenous suspension.
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Reagent Addition: Slowly charge 1.2 equivalents of 1H-1,2,4-triazole, 1.5 equivalents of Potassium carbonate (
), 0.05 equivalents of CuI, and 0.1 equivalents of KI.-
Causality Check: The
acts as an acid-binding agent to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the triazole which would otherwise halt the reaction[7].
-
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Thermal Activation: Heat the reaction mixture to 130–150°C. Maintain this temperature under reflux for 4 to 6 hours[7].
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In-Process Control (IPC) & Validation: Withdraw a 1 mL sample, quench it in water, extract with ethyl acetate, and analyze via High-Performance Liquid Chromatography (HPLC). The protocol is self-validating: proceed to the next step only when the peak area of the starting material (CAS 873012-43-2) is <1.0%, confirming reaction completion[6].
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Solvent Recovery: Apply negative pressure to distill off the DMF solvent.
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Causality Check: Removing the highly polar DMF prior to aqueous workup prevents the formation of intractable emulsions and maximizes the recovery of the product during extraction[6].
-
-
Aqueous Workup: Cool the concentrated residue to 60°C. Add toluene and deionized water. Stir for 30 minutes, then allow phase separation. Discard the lower aqueous layer (containing inorganic salts like KBr and excess triazole).
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Isolation: Route the organic toluene phase to a rotary evaporator. Perform negative pressure desolventization to yield crude cis/trans-difenoconazole as a viscous oil, ready for final crystallization[6].
Step-by-step experimental workflow for the synthesis of Difenoconazole.
Analytical Quality Control
To ensure the integrity of CAS 873012-43-2 before initiating downstream synthesis, rigorous analytical validation is required:
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HPLC Analysis: Utilized to quantify the purity (target ≥97.0%) and to monitor the ratio of cis/trans isomers across the dioxolane ring.
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Karl Fischer (KF) Titration: Moisture must be strictly controlled (≤0.50%)[5]. Excess water can hydrolyze the bromomethyl group at elevated temperatures or consume the acid-binding agent during the triazole coupling step.
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Gas Chromatography (GC): Employed to detect residual volatile solvents from the upstream acetalization and bromination phases.
References
-
Sigma-Aldrich. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane | 873012-43-2". 1
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Smolecule. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane". 3
-
Aztec Biotech. "2-(Bromomethyl)-2-[2-Chloro-4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane". 5
-
Google Patents (CN114773324B). "Preparation method of difenoconazole". 7
-
Google Patents (CN113336715A). "Preparation method of triazole compound containing dioxolane and intermediate thereof". 6
-
ChemScene. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane". 4
-
HEBEN. "2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane". 2
Sources
- 1. 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane | 873012-43-2 [sigmaaldrich.com]
- 2. 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane - HEBEN [hb-p.com]
- 3. Buy 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane | 873012-43-2 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. AZTEC BIOTECH [aztecbiotech.com]
- 6. CN113336715A - Preparation method of triazole compound containing dioxolane and intermediate thereof - Google Patents [patents.google.com]
- 7. CN114773324B - Preparation method of difenoconazole - Google Patents [patents.google.com]
